(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240590-86-6
VCID: VC11732804
InChI: InChI=1S/C14H21NO.ClH/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13;/h5-10,12,15H,4,11H2,1-3H3;1H/b6-5+;
SMILES: CCC(C)NCC=CC1=CC=C(C=C1)OC.Cl
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

CAS No.: 1240590-86-6

Cat. No.: VC11732804

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride - 1240590-86-6

Specification

CAS No. 1240590-86-6
Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
IUPAC Name N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine;hydrochloride
Standard InChI InChI=1S/C14H21NO.ClH/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13;/h5-10,12,15H,4,11H2,1-3H3;1H/b6-5+;
Standard InChI Key UVCSIDSMJVFEDT-IPZCTEOASA-N
Isomeric SMILES CCC(C)NC/C=C/C1=CC=C(C=C1)OC.Cl
SMILES CCC(C)NCC=CC1=CC=C(C=C1)OC.Cl
Canonical SMILES CCC(C)NCC=CC1=CC=C(C=C1)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine hydrochloride, reflects its stereospecific (E)-configuration at the propenyl double bond. The structure comprises three distinct regions:

  • A butan-2-yl group (CH(CH2CH3)2\text{CH}(\text{CH}_2\text{CH}_3)_2) attached to the amine nitrogen.

  • A trans-propenyl linker (CH2CH=CH\text{CH}_2\text{CH}=\text{CH}) conjugated to a 4-methoxyphenyl ring.

  • A hydrochloride counterion stabilizing the protonated amine .

The stereochemistry is critical; the (E)-configuration minimizes steric hindrance between the methoxyphenyl group and the butan-2-yl substituent, favoring planar alignment of the propenyl system. This geometry enhances π-orbital overlap, potentially influencing electronic properties and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H22ClNO\text{C}_{14}\text{H}_{22}\text{ClNO}
Molecular Weight255.78 g/mol
CAS Registry1240590-86-6
IUPAC NameN-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine hydrochloride
SMILESCCC(C)NCC=CC1=CC=C(C=C1)OC.Cl

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely involves sequential alkylation and salt formation steps:

  • Base Amine Formation: Condensation of butan-2-amine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde via reductive amination, utilizing catalysts like sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol.

  • Hydrochloride Salt Precipitation: Treatment of the free base with gaseous hydrogen chloride (HCl\text{HCl}) in diethyl ether, yielding the crystalline hydrochloride salt.

The (E)-stereochemistry is preserved through controlled reaction conditions, such as low temperatures and inert atmospheres, to prevent isomerization. Purification typically employs recrystallization from ethanol-water mixtures.

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield*
1Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, MeOH, 0°C~65%
2Salt FormationHCl\text{HCl}, Et2_2O, rt~90%
*Theoretical yields based on analogous syntheses.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data for analogous hydrochlorides indicate a decomposition temperature above 200°C, with a melting point range of 180–185°C. The absence of reported boiling point data suggests non-volatility under standard conditions .

Reactivity and Functional Group Transformations

Amine Reactivity

The protonated amine (NH2+\text{NH}_2^+) can participate in:

  • N-Alkylation: Reaction with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) to form quaternary ammonium salts.

  • Acylation: Treatment with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) yields acetamide derivatives.

Propenyl Group Reactivity

The α,β-unsaturated enamine system undergoes:

  • Michael Additions: Nucleophilic attack at the β-carbon by amines or thiols.

  • Electrophilic Aromatic Substitution: Directed by the methoxy group’s para-activating effect.

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